Boc-L-lys(Z)-ome
Description
Significance in Peptide Chemistry and Biomolecular Synthesis
The synthesis of peptides—chains of amino acids linked by peptide bonds—is a cornerstone of biochemistry and drug discovery. creative-peptides.comwikipedia.org A significant challenge in this process is achieving chemoselectivity, which is the ability to direct a reaction to a specific functional group in a molecule that contains multiple reactive sites. wikipedia.org The amino acid lysine (B10760008), with its two amino groups (the α-amino at the backbone and the ε-amino on the side chain), exemplifies this challenge; unprotected lysine can lead to uncontrolled polymerization or the formation of branched peptide side products during synthesis. peptide.com
Boc-L-lys(Z)-OMe is highly significant because it provides a robust solution to this problem. By masking the α-amino group with a tert-butoxycarbonyl (Boc) group and the ε-amino group with a benzyloxycarbonyl (Z or Cbz) group, chemists can precisely control which part of the molecule reacts. peptide.com This dual-protection scheme is crucial for the stepwise and orderly assembly of peptide chains, ensuring the integrity and correct sequence of the final product. nbinno.com This level of control is essential for synthesizing complex peptides and proteins, including hormones, enzymes, and therapeutic agents. nih.gov The use of such derivatives has been instrumental in advancing fields like protein engineering, where targeted modifications can enhance the stability or function of proteins. nbinno.com
Historical Context of Protecting Groups in Peptide Synthesis
The challenge of synthesizing peptides has been recognized for over a century. nih.gov Early attempts were hampered by the lack of methods to prevent the multiple reactive groups on amino acids from forming random polymers. masterorganicchemistry.com The breakthrough came with the introduction of the concept of reversible protecting groups.
In 1932, Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) group, the first widely successful reversible Nα-protecting group, which revolutionized peptide chemistry. nih.govmasterorganicchemistry.com This allowed for the first truly systematic approaches to peptide synthesis in the solution phase. wikipedia.org
The next major leap forward was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984. nih.govmasterorganicchemistry.com SPPS simplified and automated the process by anchoring the growing peptide chain to a solid resin support. wikipedia.org This new method required a new protecting group strategy. Merrifield championed the use of the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. nih.gov The Boc/Bzl (benzyl-based side-chain protection) strategy was based on "relative acidolysis," where the temporary Boc group could be removed with a moderate acid (TFA), while the more permanent side-chain protecting groups and the resin linkage required a much stronger acid (like HF) for cleavage. wikipedia.orgnih.gov
The development of dually protected amino acids like this compound is a direct result of this historical progression, combining the utility of both the classic Z group and the SPPS-critical Boc group to manage the unique reactivity of polyfunctional amino acids like lysine. peptide.com
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀N₂O₆ nih.gov |
| Molecular Weight | 394.5 g/mol nih.gov |
| Appearance | Solid |
| Melting Point | 60-64°C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVYJATJHQXRX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128425 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73548-77-3 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73548-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-Lys(Z)-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies
General Synthetic Strategies for Boc-L-lys(Z)-OMe
The synthesis of this compound generally involves protecting the alpha-amino group, the epsilon-amino group, and the carboxyl group of L-lysine. The order and specific reagents used can vary, impacting yield and purity.
Protection of Amino and Carboxyl Functions
The synthesis begins with L-lysine, which possesses two amino groups (alpha and epsilon) and one carboxyl group. Selective protection is paramount.
Alpha-Amino Protection: The tert-butyloxycarbonyl (Boc) group is commonly introduced to protect the alpha-amino group. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA), in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) jk-sci.commasterorganicchemistry.com.
Epsilon-Amino Protection: The benzyloxycarbonyl (Z or Cbz) group is used to protect the epsilon-amino group of lysine (B10760008) masterorganicchemistry.comcarlroth.compeptide.comcarlroth.com. This protection is often carried out using benzyl (B1604629) chloroformate (Z-Cl) or related reagents. The Z group is known for its stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenation masterorganicchemistry.compeptide.comresearchgate.net.
Carboxyl Protection: The carboxyl group is esterified to form a methyl ester (OMe). This can be achieved by reacting the protected lysine derivative with methanol (B129727) in the presence of an acid catalyst (e.g., HCl, H₂SO₄) or through coupling reactions with methyl iodide smolecule.comnih.govgoogle.comissuu.com. Alternatively, the methyl ester can be formed earlier in the synthesis, starting from lysine methyl ester hydrochloride google.com.
The sequence of these protection steps can vary. For instance, one strategy might involve protecting the alpha-amino group first, then the epsilon-amino group, followed by esterification. Another approach could involve forming the methyl ester of lysine, then sequentially protecting the amino groups. The specific order is often dictated by the desired selectivity and the availability of reagents. For example, starting with Z-L-lysine, the Boc group can be introduced onto the alpha-amino group, and then the carboxyl group can be esterified chemimpex.comnih.gov.
Specific Reaction Conditions and Reagents
The choice of reagents and reaction conditions is critical for achieving high yields and purity.
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. Reactions are often performed at or below room temperature (0-25 °C) in organic solvents like THF, DCM, or dioxane jk-sci.comchemimpex.com. A base such as triethylamine (TEA) or N-methylmorpholine is typically used to neutralize the acid byproduct and facilitate the reaction jk-sci.comgoogle.com.
Z Protection: Benzyl chloroformate (Z-Cl) is a common reagent for introducing the Z group. This reaction is usually carried out in the presence of a base (e.g., sodium hydroxide, sodium carbonate) in aqueous or mixed solvent systems. The reaction conditions need to be carefully controlled to prevent side reactions masterorganicchemistry.comgoogle.com.
Esterification: Acid-catalyzed esterification using methanol is a common method for forming the methyl ester. Concentrated sulfuric acid or gaseous HCl can be used as catalysts. Alternatively, reagents like thionyl chloride in methanol can also be employed. The reaction is typically performed under reflux conditions smolecule.comgoogle.com.
Table 1: Common Reagents and Conditions for this compound Synthesis
| Step/Function | Reagent(s) | Solvent(s) | Temperature (°C) | Notes |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | THF, DCM, Dioxane | 0-25 | Base (TEA, NMM) often used. jk-sci.comchemimpex.comgoogle.com |
| Z Protection | Benzyl chloroformate (Z-Cl) | Water, THF, Dioxane | 0-25 | Base (NaOH, Na₂CO₃) often used. masterorganicchemistry.comgoogle.com |
| Esterification | Methanol (MeOH), Acid catalyst (HCl, H₂SO₄) | MeOH | Reflux | Fischer esterification. smolecule.comgoogle.com |
| Coupling (OSu) | N-Hydroxysuccinimide (NHS), DCC | THF | < 5 | For forming activated esters. google.com |
| Deprotection (Z) | H₂, Pd/C | Various solvents | RT | Catalytic hydrogenation. pnas.orgpeptide.com |
| Deprotection (Boc) | Trifluoroacetic acid (TFA) | DCM | 0-25 | Strong acid treatment. jk-sci.com |
Yield Optimization and Purity Considerations
Optimizing yields and ensuring high purity are critical for the utility of this compound in sensitive applications like peptide synthesis.
Yield Optimization: Careful control of stoichiometry, reaction temperature, and reaction time is essential. Minimizing side reactions, such as over-protection or decomposition of protecting groups, can significantly improve yields. For example, performing Boc protection at low temperatures (0-5 °C) can enhance selectivity google.com. The order of protection and esterification can also be optimized based on experimental results.
Purity Considerations: Impurities can arise from incomplete reactions, side reactions, or degradation of the product. Common purification techniques include crystallization, silica (B1680970) gel column chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC) smolecule.comgoogle.com. Analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound smolecule.com. HPLC purity is typically expected to be ≥98% myskinrecipes.com.
Functionalization and Modification of this compound
This compound can be further functionalized or modified to create derivatives with specific properties or reactivities.
Introduction of Orthogonal Protecting Groups
While this compound already has two common protecting groups (Boc and Z), the concept of "orthogonal protection" is vital in complex peptide synthesis. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups present in the molecule. In the context of lysine, if Z were to be replaced or if additional modifications were needed, other orthogonal groups could be introduced. For example, in Fmoc chemistry, groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxo-1-cyclohexylidene)ethyl) are used for side-chain protection of lysine, offering orthogonality to both Fmoc and Boc groups nih.govsigmaaldrich.comiris-biotech.de. The Z group itself can be removed by catalytic hydrogenation, which is orthogonal to acid-labile Boc groups masterorganicchemistry.compeptide.com.
Synthesis of Derivatives for Specific Applications (e.g., Boc-Lys(Z)-OSu)
A common derivatization is the formation of activated esters, such as the N-hydroxysuccinimide (OSu) ester. This derivative, Boc-Lys(Z)-OSu, is highly reactive towards nucleophiles, particularly amines, making it an excellent coupling reagent in peptide synthesis and for bioconjugation rsc.orgprepchem.comsigmaaldrich.comambeed.comchemimpex.com.
The synthesis of Boc-Lys(Z)-OSu typically involves activating the carboxyl group of Boc-L-lys(Z)-OH (the free acid form) using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) google.comchemicalbook.com. The reaction is usually carried out in anhydrous solvents such as THF at low temperatures (e.g., below 5 °C) to ensure efficient formation of the activated ester and minimize epimerization google.com.
Table 2: Synthesis of Boc-Lys(Z)-OSu
| Starting Material | Reagents | Solvent | Conditions | Product | Yield/Purity | References |
| Boc-L-lys(Z)-OH | NHS, DCC | THF | < 5 °C, overnight | Boc-Lys(Z)-OSu | High | google.com |
| This compound (via Z-Lys(Boc)-OH) | N-hydroxysuccinimide, DCC | THF | Cooled below 5 °C, overnight | Z-Lys(Boc)-OSu | ~91% (HPLC) | google.com |
These activated ester derivatives are crucial for forming peptide bonds efficiently in solid-phase peptide synthesis (SPPS) and for conjugating peptides to other molecules.
Compound List:
this compound
L-lysine
N-Boc-L-lysine
Z-L-lysine
Boc-L-lys(Z)-OSu
Fmoc-Lys(Dde)-OH
Fmoc-Lys(ivDde)-OH
H-Lys(Boc)-OMe. HCl
Z-Lys(Boc)-OSu
Boc-L-Lys(2-Cl-Z)-OH
Nα-Boc-L-lysine methyl ester hydrochloride
Nα-Z-Nε-Boc-L-lysine-N-hydroxysuccinimide ester
Stereochemical Control and Purity in Synthesis
The synthesis and application of protected amino acids like this compound in peptide chemistry necessitate stringent control over stereochemistry to ensure the integrity of the final peptide product. Maintaining the L-configuration of lysine is paramount, as any epimerization can lead to diastereomeric impurities that may alter or abolish the biological activity of the synthesized peptide. This section details the strategies employed to preserve chiral integrity during synthesis and coupling reactions, as well as the analytical methods used for monitoring stereochemical purity.
Chiral Integrity during Coupling Reactions
In peptide synthesis, coupling reactions, where one amino acid is joined to another, are critical steps that can be prone to racemization or epimerization at the α-carbon of the activated amino acid. The presence of the benzyloxycarbonyl (Z) group on the ε-amino group and the tert-butyloxycarbonyl (Boc) group on the α-amino group of lysine in this compound serves to protect these functionalities from participating in unwanted side reactions during peptide bond formation. These protecting groups, when used in conjunction with appropriate coupling reagents and reaction conditions, are designed to minimize the risk of epimerization.
Monitoring Stereochemistry (e.g., Polarimetry, NMR, HPLC)
Polarimetry: Optical rotation measurements are a fundamental method for assessing the enantiomeric purity of chiral compounds. The specific rotation, denoted as [α]D, is a characteristic property of a chiral substance. For Nα-Z-Nε-Boc-L-lysine methyl ester (this compound), a specific rotation of [α]D25 = -14.6 ± 1 ° (c=1 in MeOH) has been reported. researchgate.netchemimpex.comThis value serves as a benchmark for confirming the presence of the L-enantiomer and the absence of significant amounts of the D-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, can be utilized to monitor stereochemical integrity. By analyzing the chemical shifts and coupling patterns of specific protons, especially those near the chiral center, it is possible to detect the presence of diastereomers that may arise from epimerization. Studies have shown that NMR can provide evidence for the preservation of chirality during synthesis and coupling reactions, with spectra indicating the presence of a single diastereomer or a high ratio of desired diastereomers. thermofisher.commdpi.comrsc.org
High-Performance Liquid Chromatography (HPLC): HPLC, especially when employing chiral stationary phases (chiral HPLC), is a powerful technique for quantifying enantiomeric purity. It allows for the separation and quantification of both the L- and D-enantiomers of this compound. Reports indicate that for similar protected amino acid derivatives, chiral HPLC can achieve high levels of precision, with purity values such as ≥ 99.5% (Chiral HPLC) being reported for Nα-Z-Nε-Boc-L-lysine methyl ester. researchgate.netchemimpex.comThis level of purity is essential for ensuring the stereochemical fidelity of synthesized peptides.
Data Tables
Applications in Peptide and Peptidomimetic Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
While Boc-L-lys(Z)-ome itself is tailored for solution-phase methods due to its protected C-terminus, the core protected amino acid, Boc-L-Lys(Z)-OH , is a cornerstone in solid-phase peptide synthesis (SPPS), particularly within the framework of the Boc/Bzl protection strategy. sigmaaldrich.comseplite.com This approach was pioneered by R.B. Merrifield and remains a robust method for peptide assembly. peptide.com
In SPPS, the peptide is assembled step-by-step while anchored to an insoluble polymer resin. The integration of a Boc-L-Lys(Z)-OH unit into a growing peptide chain follows a well-defined cyclical process:
Deprotection: The Nα-Boc group of the peptide-resin is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amino group at the N-terminus. peptide.com
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to prepare the free amine for coupling.
Coupling: The incoming Boc-L-Lys(Z)-OH is activated to facilitate peptide bond formation. This activation is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as TBTU in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.com The activated amino acid is then added to the resin, forming a new peptide bond with the deprotected N-terminus of the growing chain.
This cycle is repeated for each amino acid in the sequence. The Z group on the lysine (B10760008) side chain remains intact throughout these cycles due to its stability in TFA. peptide.com
The success of SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions. peptide.com The Boc/Bzl strategy exemplifies this principle. seplite.com
Temporary Nα-Protection: The Boc group is acid-labile and serves as the temporary shield for the Nα-amino group. It is quantitatively removed at the beginning of each coupling cycle with 20-50% TFA in a solvent like dichloromethane (B109758) (DCM). seplite.com
"Permanent" Side-Chain Protection: The benzyloxycarbonyl (Z) group is a benzyl-type (Bzl or Bn) protecting group. It is stable to the repetitive TFA treatments used to remove the Boc group. This ensures the lysine side-chain amine does not undergo unwanted reactions during peptide elongation. peptide.com
Final Cleavage: Once the entire peptide sequence is assembled, the completed peptide is cleaved from the solid support, and all side-chain protecting groups (like the Z group) are removed simultaneously. This step requires a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). seplite.compeptide.com Alternatives to HF include trifluoromethanesulfonic acid (TFMSA). peptide.com This final, harsh deprotection step liberates the native peptide.
Table 1: Deprotection Strategies in Boc/Bzl Solid-Phase Peptide Synthesis
| Protecting Group | Location | Chemical Stability | Reagent for Removal | Purpose |
| Boc (tert-butyloxycarbonyl) | Nα-Amine | Acid-labile | Trifluoroacetic Acid (TFA) | Temporary protection, removed at each cycle |
| Z (Benzyloxycarbonyl) | Nε-Amine (Lysine Side Chain) | Stable to TFA, labile to strong acid | Hydrogen Fluoride (HF) | "Permanent" protection, removed during final cleavage |
| Resin Linker (e.g., Merrifield) | C-Terminus | Stable to TFA, labile to strong acid | Hydrogen Fluoride (HF) | Anchors peptide to solid support |
Application in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis, peptide chains are built in a homogenous solution, often by coupling smaller, protected peptide fragments. For this methodology, this compound is an ideal starting material.
Segment condensation involves the synthesis of protected peptide fragments, which are then joined together to form the final, larger peptide. This strategy can be more efficient than a stepwise approach for long peptides. This compound can be elaborated into a dipeptide or tripeptide fragment. Subsequently, one of its protecting groups can be selectively removed:
The Nα-Boc group can be cleaved with TFA to create a fragment with a free N-terminus, ready to be coupled to the C-terminus of another fragment.
The C-terminal methyl ester can be hydrolyzed (saponified), typically using a base like sodium hydroxide, to expose a free carboxylic acid. This fragment can then be activated and coupled to the N-terminus of a different segment.
The stability of the Z group on the lysine side chain ensures it remains protected during these manipulations.
The formation of the peptide bond (amide linkage) between two amino acids or peptide fragments in solution requires the activation of the carboxylic acid group. A variety of coupling reagents are employed for this purpose:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) have historically been used.
Uronium/Phosphonium (B103445) Salts: Modern peptide synthesis often relies on more efficient reagents that can suppress side reactions, particularly racemization. acs.org These include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). luxembourg-bio.com
Reaction optimization in the solution phase involves careful control of stoichiometry, solvent choice, temperature, and reaction time to maximize yield and purity. The use of additives like HOBt can further minimize the risk of racemization during the coupling step.
Synthesis of Complex Peptides and Pseudopeptides
The orthogonal protection offered by the Boc-L-Lys(Z) moiety is instrumental in the synthesis of non-standard and complex peptide structures.
The ability to selectively deprotect the Nα-amino group, the C-terminal carboxyl group, or the Nε-amino group of the lysine side chain at different stages of a synthesis provides significant synthetic flexibility. For instance, a peptide chain can be assembled, and then the Z group on a specific lysine residue can be removed via catalytic hydrogenation, leaving the rest of the peptide intact. This uniquely exposed side-chain amine can then be modified, for example, by attaching reporter tags, lipids, or carbohydrates to create complex lipopeptides or glycopeptides. nih.gov
This same principle applies to the synthesis of pseudopeptides or peptidomimetics. The lysine side chain can serve as a branching point to create dendritic peptides (peptoids) or as an anchor for constructing non-peptidic scaffolds that mimic the structure and function of natural peptides.
Incorporation into Oligopeptides and Polypeptides
This compound is frequently utilized in the stepwise synthesis of oligopeptides and larger polypeptides, primarily through solution-phase synthesis methods. The methyl ester at the C-terminus protects the carboxylic acid from participating in unwanted side reactions during the coupling of the subsequent amino acid. The N-α-Boc group provides temporary protection and can be selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to allow for peptide chain elongation at the N-terminus. peptide.com
A practical example of its use is in the synthesis of dipeptides. For instance, the coupling of Boc-Lys(Z)-OH (the corresponding carboxylic acid) with proline methyl ester hydrochloride demonstrates the formation of the peptide bond to yield Boc-Lys(Z)-Pro-OMe. prepchem.com This process involves activating the carboxyl group of the Boc-lysine derivative and reacting it with the free amino group of the proline ester. The resulting dipeptide can then have its Boc group removed for further elongation.
The utility of this compound and related derivatives extends to the synthesis of longer polypeptides. Research has shown its incorporation into complex structures, such as a decapeptide where a Lys(Z) residue was an integral part of an α-helical peptide column. ias.ac.in Furthermore, studies on the incorporation of unnatural amino acids have suggested that methyl ester forms of lysine derivatives can enhance their incorporation yields into proteins during expression systems, indicating the synthetic advantages of the C-terminal methyl ester protection. nih.gov
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Boc-Lys(Z)-OH | Pro-OMe hydrochloride | WSCD (Water-Soluble Carbodiimide) | Methylene (B1212753) Chloride | Boc-Lys(Z)-Pro-OMe | prepchem.com |
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified structures to enhance properties like stability or bioavailability. The orthogonal protecting groups of this compound make it an excellent starting material for the synthesis of certain peptidomimetics. The ε-amino group of the lysine side chain serves as a convenient handle for chemical modification.
After incorporation into a peptide chain, the Z group on the side chain can be selectively removed via hydrogenolysis without affecting the Boc group on the N-terminus or other acid-labile protecting groups. This unmasked ε-amino group is then available for conjugation with a variety of non-peptidic moieties, such as fluorescent dyes, biotin (B1667282) tags, or small molecule drugs. peptide.com This strategy allows for the precise placement of specific functionalities within a peptide sequence.
For example, a similar strategy is employed in the synthesis of glycated peptides, which are important for studying glycation end products. nih.gov In these syntheses, a protected lysine building block is incorporated into a peptide, followed by selective deprotection and modification of the side chain to introduce a sugar moiety. nih.gov This approach highlights how lysine derivatives like this compound can be used to create peptides with post-translational modifications or entirely novel side-chain functionalities, which are key characteristics of many peptidomimetics.
Strategies for Branched and Cyclic Peptide Structures
The synthesis of branched and cyclic peptides relies heavily on the use of amino acids with orthogonally protected side chains, and this compound is a prime example of such a building block. The differential stability of the Boc and Z groups is the key to these advanced synthetic strategies.
Branched Peptides: To create a branched peptide, this compound can be incorporated into a linear peptide chain via its C- and N-termini. The main peptide backbone is elongated following the standard procedure of Boc deprotection and coupling. Once the primary sequence is complete, the Z group on the lysine side chain can be selectively cleaved. This exposes the ε-amino group, which then serves as a new N-terminus for the synthesis of a second, branching peptide chain. This method allows for the construction of well-defined, multi-chain peptide structures. The synthesis of poly(L-lysine) dendrons, which are highly branched molecules, utilizes a similar divergent approach starting from a core and sequentially adding layers of protected lysine derivatives. rsc.org
Cyclic Peptides: For cyclization, the lysine side chain can be used as an anchor point. A linear peptide can be synthesized, and after selective deprotection of the side-chain ε-amino group and the C-terminal carboxyl group, a side-chain-to-tail cyclization can be performed to form a lactam bridge. Alternatively, the side chain of the lysine can be linked to the side chain of another amino acid (e.g., aspartic acid or glutamic acid) within the sequence to form a side-chain-to-side-chain cyclic structure. The orthogonal protection offered by this compound is critical for directing the cyclization to the desired location without interfering with other parts of the peptide.
Biochemical and Biological Applications
Development of Peptide-Based Therapeutics and Drug Delivery Systems
Boc-L-lys(Z)-OMe is a crucial component in the synthesis of complex peptides for therapeutic purposes. chemimpex.commyskinrecipes.com The orthogonal protection scheme allows for the selective deprotection of either the α-amino group or the ε-amino group, enabling the stepwise assembly of peptide chains and the introduction of specific modifications. This controlled synthesis is paramount in creating peptide-based drugs with enhanced efficacy and reduced side effects. chemimpex.com
In the realm of drug delivery, lysine-containing peptides are of significant interest. The presence of lysine (B10760008) residues can improve the solubility and bioavailability of peptide drugs and can be functionalized to attach drug molecules or targeting ligands. For instance, the incorporation of lysine residues can enhance the cellular uptake of therapeutic agents, thereby improving the effectiveness of drug delivery systems.
Bioconjugation Strategies Utilizing this compound Derivatives
Bioconjugation, the process of linking biomolecules to other molecules, is a fundamental technique in biotechnology and pharmaceutical sciences. This compound and its derivatives are instrumental in these strategies. chemimpex.com The ε-amino group of the lysine side chain, once deprotected, provides a reactive handle for the attachment of various moieties, including fluorescent dyes, biotin (B1667282), small molecule drugs, and nanoparticles.
This selective modification is critical for creating antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The precise control over the site of conjugation, facilitated by the use of protected lysine derivatives like this compound, is essential for producing homogeneous and effective ADCs. Furthermore, these derivatives are used to attach biomolecules to surfaces, a key step in the development of diagnostic assays and biosensors.
Research in Enzyme-Catalyzed Oligomerization
Enzyme-catalyzed oligomerization offers an environmentally friendly alternative to traditional chemical polymerization methods. Research has explored the use of proteases, such as papain and bromelain, to catalyze the oligomerization of amino acid esters, including derivatives of lysine. acs.orgresearchgate.net
In these studies, Nε-protected L-lysine monomers like Nε-Boc-L-Lys-OMe and Nε-Z-L-Lys-OMe are utilized to control the polymerization process. acs.org The protecting groups render the side chains hydrophobic and neutral, which significantly alters the enzyme's kinetic and binding constants compared to unprotected L-lysine. acs.org For example, the papain-catalyzed oligomerization of Nε-Boc-L-Lys-OMe has been shown to produce oligopeptides with average degrees of polymerization (DPavg) that are dependent on pH, ranging from 4.7 to 7.5. acs.orgresearchgate.net Similarly, the oligomerization of Nε-Z-L-Lys-OMe also exhibits pH dependence, with DPavg values between 4.3 and 5.0. acs.org These studies demonstrate the utility of this compound derivatives in producing well-defined oligo(L-lysine) chains with potential applications in drug delivery and biomaterials.
Table 1: Enzyme-Catalyzed Oligomerization of Nε-Protected L-Lysine Monomers
| Monomer | Enzyme | pH Range | Average Degree of Polymerization (DPavg) | Reference |
|---|---|---|---|---|
| Nε-Boc-L-Lys-OMe | Papain | Varied | 4.7 - 7.5 | acs.orgresearchgate.net |
| Nε-Z-L-Lys-OMe | Papain | Varied | 4.3 - 5.0 | acs.org |
| L-Lys-Et | Bromelain | 6 - 11 | ~3.6 | researchgate.net |
Studies on Amino Acid Reactivity and Modification in Biological Systems
Understanding the reactivity of amino acid side chains is fundamental to protein chemistry and drug development. This compound serves as a model compound in studies investigating the chemical modification of lysine residues. The ε-amino group of lysine is a common target for modification due to its nucleophilicity. chemrxiv.org
Research has utilized N-protected lysine derivatives to study selective chemical reactions. For instance, in studies on protein modification, Boc-Lys-OMe was used to demonstrate the selective reaction of certain reagents with the primary amine of the lysine side chain, without cross-reactivity with other nucleophilic amino acids like cysteine, serine, or tryptophan under specific conditions. chemrxiv.org Furthermore, studies on the reactions between food proteins and sterol oxidation products have used Nα-Boc-L-lysine to model the behavior of protein-bound lysine, demonstrating that under certain processing conditions, covalent adducts can form. nih.gov
Integration into Unnatural Amino Acid Incorporation Studies
The genetic incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and for introducing novel functionalities. Boc-L-lysine (BocK) is one such UAA that has been successfully incorporated into proteins in both bacterial and mammalian cells. nih.govresearchgate.net
Studies have shown that using the methyl ester form of a UAA, such as BocK-OMe, can significantly enhance the efficiency of its incorporation into proteins. nih.gov This is attributed to improved cellular uptake of the methyl-esterified UAA. For example, the yield of superfolder green fluorescent protein (sfGFP) expressed with BocK-OMe was found to be at least fourfold higher than with the free acid form (BocK-OH) at lower concentrations of the UAA. nih.gov This strategy of using methyl ester-capped UAAs can be crucial for obtaining sufficient quantities of modified proteins for structural and functional studies.
Design of Stimuli-Responsive Materials and Gels
This compound and related dipeptides have been investigated as low molecular weight gelators (LMWGs) for the creation of stimuli-responsive materials. These materials can undergo a reversible transition between a solution (sol) and a gel state in response to external stimuli such as temperature, pH, or sonication. scholaris.caresearchgate.net
For instance, the dipeptide Boc-L-Phe-L-Lys(Z)-OMe has been shown to be a versatile gelator, forming organogels in various aliphatic and aromatic solvents upon sonication. researchgate.net These gels can exhibit interesting properties like self-healing and thermal chiroptical switching. researchgate.netresearchgate.net The ability to control the self-assembly of these small molecules into fibrous networks is intriguing for applications in areas like drug delivery and tissue engineering, where the controlled release of entrapped molecules or the formation of a scaffold for cell growth is desired. scholaris.caresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester |
| Boc-L-Lys-OMe | Nα-tert-Butoxycarbonyl-L-lysine methyl ester |
| Nε-Boc-L-Lys-OMe | Nε-tert-Butoxycarbonyl-L-lysine methyl ester |
| Nε-Z-L-Lys-OMe | Nε-benzyloxycarbonyl-L-lysine methyl ester |
| BocK | Nε-tert-Butoxycarbonyl-L-lysine |
| BocK-OMe | Nε-tert-Butoxycarbonyl-L-lysine methyl ester |
| BocK-OH | Nε-tert-Butoxycarbonyl-L-lysine |
| Boc-L-Phe-L-Lys(Z)-OMe | Nα-tert-Butoxycarbonyl-L-Phenylalanyl-Nε-benzyloxycarbonyl-L-lysine methyl ester |
| L-Lys-Et | L-Lysine ethyl ester |
| sfGFP | Superfolder green fluorescent protein |
Advanced Analytical Characterization in Research
Spectroscopic Analysis in Elucidating Molecular Structure
NMR spectroscopy is a cornerstone for structural determination, offering detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For Boc-L-lys(Z)-ome, characteristic signals are expected from the Boc protecting group, the Z protecting group, the methyl ester, and the lysine (B10760008) side chain and backbone.
¹H NMR: The tert-butyl protons of the Boc group typically appear as a sharp singlet integrating for nine protons, usually in the region of δ 1.4 ppm. The benzyloxycarbonyl (Z) group is characterized by a singlet integrating for two protons corresponding to the benzylic methylene (B1212753) (CH₂) protons, often observed around δ 5.1 ppm, and a multiplet integrating for five protons in the aromatic region (δ 7.3-7.4 ppm) from the phenyl ring. The methyl ester protons appear as a singlet integrating for three protons, typically around δ 3.7 ppm. The lysine backbone protons, including the alpha-proton (α-CH), epsilon-methylene protons (ε-CH₂), and other methylene groups, will resonate as complex multiplets in the aliphatic region (δ 1.2-4.5 ppm). The alpha-proton, adjacent to the ester and the Boc-protected amine, is usually found around δ 4.0-4.5 ppm. The epsilon-methylene protons, adjacent to the Z-protected amine, are expected around δ 3.0-3.3 ppm. chemimpex.comnsf.gov
¹³C NMR: The ¹³C NMR spectrum would further corroborate the structure by showing distinct signals for the carbonyl carbons of the Boc group (around δ 156 ppm), the Z group (around δ 156 ppm), and the methyl ester (around δ 170 ppm). The quaternary carbon of the tert-butyl group in Boc appears around δ 80 ppm, while the benzylic carbon of the Z group is observed around δ 65 ppm. The aliphatic carbons of the lysine chain and the methyl ester carbon would also be clearly identifiable. nsf.gov
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Group | Typical Chemical Shift (δ, ppm) | Integration | Notes |
| Boc (tert-butyl) | 1.4 | 9H | Singlet |
| Z (Phenyl) | 7.3-7.4 | 5H | Multiplet |
| Z (Benzylic CH₂) | 5.1 | 2H | Singlet |
| Methyl Ester (CH₃) | 3.7 | 3H | Singlet |
| Lysine α-CH | 4.0-4.5 | 1H | Multiplet |
| Lysine ε-CH₂ | 3.0-3.3 | 2H | Multiplet, adjacent to Z-NH |
| Lysine β, γ, δ-CH₂s | 1.2-2.0 | 6H | Multiplets |
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used.
The molecular formula C₂₀H₃₀N₂O₆ corresponds to a molecular weight of 394.46 g/mol nsf.govsigmaaldrich.comnih.gov.
In ESI-MS, the compound typically yields a protonated molecular ion ([M+H]⁺) or a sodiated adduct ([M+Na]⁺). For this compound, the calculated exact mass for the protonated molecule is approximately 395.2179 Da nih.gov.
Fragmentation patterns can provide further structural confirmation, often involving the loss of the Boc group (m/z 100), the Z group (m/z 156), or the methyl ester group (m/z 31), leading to characteristic fragment ions that help in identifying the protected amino acid derivative.
Table 3: Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Expected Observation |
| Molecular Ion | 394.21038668 | Not typically observed in ESI |
| [M+H]⁺ | 395.2179 | Primary ion |
| [M+Na]⁺ | 417.2000 | Possible adduct |
Chromatographic Purity and Characterization
Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from residual starting materials, by-products, or degradation products.
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the standard method for quantifying the purity of this compound.
Purity: Reported purities are typically ≥ 98% by HPLC or TLC, with chiral HPLC indicating purity levels of ≥ 99.5% for related compounds chemimpex.comnsf.gov.
Methodology: RP-HPLC commonly employs a C18 stationary phase. The mobile phase typically consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation. Detection is usually performed using UV absorbance, with wavelengths around 210-220 nm being suitable for detecting the peptide bonds and carbamate (B1207046) functionalities. chemimpex.comchemimpex.comsigmaaldrich.com
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Specification | Notes |
| Column | C18 reversed-phase column | e.g., 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Gradient of Water/Acetonitrile (or Methanol) with TFA | e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns |
| Detection | UV absorbance at 210-220 nm | Detects peptide bonds and carbamate groups |
| Injection Volume | 10-20 µL | Depends on sample concentration |
| Column Temperature | 25-30 °C | Standard operating temperature |
TLC serves as a rapid and cost-effective method for monitoring reaction progress and providing a qualitative assessment of purity.
Purity Assessment: TLC can indicate the presence of impurities as separate spots from the main product spot. For this compound, a purity of ≥ 98% (TLC) has been reported nsf.gov.
Methodology: Standard silica (B1680970) gel plates are used. Elution systems typically involve mixtures of ethyl acetate, hexane, and/or dichloromethane (B109758), potentially with a small percentage of methanol or acetic acid. Visualization is often achieved under UV light (254 nm) due to the aromatic rings in the Z group, or by using specific staining reagents if necessary, although protected amino acids may not react with standard ninhydrin.
Optical Methods for Chiral Purity Determination
As a derivative of L-lysine, this compound is a chiral molecule, and maintaining its specific stereochemistry (L-configuration) is critical for its biological activity and intended use in peptide synthesis.
Optical Rotation: Polarimetry is used to measure the specific rotation ([α]D) of the compound, which is a direct indicator of its enantiomeric purity. While specific data for this compound (Boc on alpha, Z on epsilon) is not explicitly detailed in the provided snippets, related compounds exhibit characteristic rotations. For instance, Nα-Z-Nε-Boc-L-lysine methyl ester (with reversed protection) shows [α]²⁵D = -14.6 ± 1 ° (C=1 in MeOH) chemimpex.com. The L-configuration is typically associated with a negative rotation for certain protected lysine derivatives.
Chiral HPLC: This advanced chromatographic technique utilizes chiral stationary phases to separate enantiomers, providing a highly accurate quantitative measure of enantiomeric excess (ee) or enantiomeric purity. Purity levels of ≥ 99.5% (Chiral HPLC) have been reported for closely related compounds, underscoring its importance in ensuring stereochemical integrity. chemimpex.com
Compound List
this compound
Methyl N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysinate
Nα-Boc-Nε-Z-L-lysine methyl ester
Nα-Z-Nε-Boc-L-lysine methyl ester
H-Lys(Z)-OMe hydrochloride
H-Lys(Boc)-OH
Nε-Boc-L-lysine methyl ester hydrochloride
Boc-Lys(Z)-OSu
Future Directions and Emerging Research Avenues
Orthogonal Protecting Group Strategies in Advanced Peptide Synthesis
The synthesis of complex peptides, particularly those requiring site-specific modifications, branching, or cyclization, relies heavily on the principle of orthogonal protecting group strategies . These strategies involve employing protecting groups that can be selectively removed under distinct chemical conditions without affecting other protected functional groups within the same molecule. Lysine (B10760008), with its two amino groups (α-amino and ε-amino), presents a particular challenge and opportunity for such strategies.
Boc-L-lys(Z)-OH itself utilizes two common protecting groups: the tert-butyloxycarbonyl (Boc) group, typically removed by strong acid (e.g., trifluoroacetic acid, TFA), and the benzyloxycarbonyl (Z or Cbz) group, usually cleaved by catalytic hydrogenation. While these two groups offer a degree of orthogonality, advanced peptide synthesis often necessitates even finer control, especially when multiple lysine residues are present or when specific side-chain modifications are required on-resin.
Emerging research focuses on incorporating lysine derivatives with highly selective protecting groups that are orthogonal to both Boc and Fmoc (9-fluorenylmethoxycarbonyl, another common N-terminal protecting group). Groups such as Mtt (methyltrityl) and Mmt (monomethoxytrityl) , labile to dilute acid (e.g., 1% TFA in dichloromethane), allow for selective deprotection of the lysine ε-amino group while leaving Boc or Fmoc groups intact. peptide.comiris-biotech.de These are particularly useful for on-resin modifications.
Another class of orthogonal groups for lysine includes Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) . These groups are stable to both piperidine (B6355638) (used for Fmoc removal) and TFA (used for Boc removal) but can be selectively cleaved using hydrazine. sigmaaldrich.comiris-biotech.de Research is ongoing to develop even more robust and easily cleavable variants to mitigate issues like "scrambling" (migration of protecting groups) observed with Dde in certain sequences. iris-biotech.de The development of novel protecting groups, such as those based on p-nitrobenzyloxycarbonyl (pNZ) or dimethylbarbituric acid (Dmb) derivatives, further expands the toolkit for achieving precise control over lysine functionalization in complex peptide architectures. iris-biotech.deub.edu
The ability to selectively deprotect and modify specific lysine residues on a solid support is paramount for creating branched peptides, cyclic peptides, and peptides conjugated to other molecules. This requires a deep understanding of the relative stability and cleavage conditions of various protecting groups.
Table 1: Common Orthogonal Protecting Groups for Lysine Side Chain and Their Deprotection Conditions
| Protecting Group | Target Group (Lysine) | Deprotection Reagent/Conditions | Stability to (Commonly Used) | Notes |
| Boc | α-amino / ε-amino | TFA (e.g., 50-95%) | Base, Hydrogenolysis | Acid-labile. Can cause side reactions with Trp, Tyr, Cys without scavengers. masterorganicchemistry.com |
| Z (Cbz) | α-amino / ε-amino | H₂, Pd/C | Acid, Base | Removed by catalytic hydrogenation. Orthogonal to acid/base labile groups. masterorganicchemistry.com |
| Mtt | ε-amino | 1% TFA in DCM | Strong acid, Base, H₂ | Trityl-based. Acid-labile, removed under milder conditions than Boc. Compatible with Fmoc SPPS. peptide.comiris-biotech.de |
| Mmt | ε-amino | AcOH/TFE/DCM or 1% TFA in DCM | Strong acid, Base, H₂ | Similar to Mtt, but even more acid-labile. peptide.comiris-biotech.de |
| Dde | ε-amino | 2% Hydrazine in DMF | Piperidine, TFA | Cyclohexylidene-derived. Stable to Fmoc/Boc deprotection conditions. Can migrate ("scramble") during Fmoc cleavage. sigmaaldrich.comiris-biotech.de |
| ivDde | ε-amino | 2% Hydrazine in DMF | Piperidine, TFA | More robust than Dde, less prone to scrambling. Can be difficult to remove completely for some sequences. iris-biotech.dekohan.com.tw |
Application in the Synthesis of Biologically Active Conjugates and Probes
The ε-amino group of lysine, once selectively deprotected, serves as an ideal handle for conjugating peptides to a wide array of molecules. This capability is central to the development of biologically active conjugates and probes for therapeutic, diagnostic, and research applications. Boc-L-lys(Z)-ome derivatives, with their protected lysine side chains, facilitate the precise incorporation of lysine residues at specific positions within a peptide sequence, which can then be functionalized.
Drug Conjugates: Lysine residues can be used to attach cytotoxic drugs, imaging agents, or targeting ligands to peptides, forming Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs). The ability to selectively deprotect a lysine side chain allows for controlled drug loading and site-specific conjugation, which can improve therapeutic efficacy and reduce off-target toxicity. issuu.com For example, peptides incorporating modified lysine residues can be synthesized using Boc-L-lys(Z) derivatives, and after selective deprotection of the ε-amino group, a drug molecule can be covalently attached via an amide or other suitable linkage.
Bioconjugation: Beyond drug delivery, lysine conjugation is vital for creating peptide-based probes. This includes:
Fluorescent and Radiolabeling: Lysine side chains can be modified with fluorophores (e.g., FITC, rhodamine) or radioisotopes for imaging and tracking peptides in biological systems. peptide.com
Biotinylation: Attaching biotin (B1667282) to lysine residues allows for the purification or detection of peptides using avidin-biotin systems. issuu.com
PEGylation: Conjugation with polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic properties of peptides, such as increasing their half-life and reducing immunogenicity.
Surface Immobilization: Peptides can be anchored to surfaces (e.g., beads, microarrays, nanoparticles) via lysine side chains for applications in diagnostics, biosensing, and biomaterials. issuu.com
The development of novel lysine derivatives with protected amino groups that are compatible with various conjugation chemistries (e.g., click chemistry via azide-modified lysines) is an active area of research. The precise control offered by orthogonal protecting groups ensures that only the desired lysine residue is modified, leading to homogeneous and well-defined conjugates and probes.
Development of Novel Reaction Conditions and Catalysts for Peptide Coupling
Efficient and stereoselective formation of peptide bonds is the cornerstone of peptide synthesis. While established coupling reagents (e.g., carbodiimides like DCC/DIC, phosphonium (B103445) salts like PyBOP/HBTU) are widely used, challenges remain, particularly with sterically hindered amino acids or when minimizing racemization is critical. Lysine, with its basic ε-amino group, can sometimes complicate coupling reactions, especially if it is not adequately protected or if side reactions occur.
Research is focused on developing novel reaction conditions and catalysts that enhance peptide coupling efficiency, reduce epimerization (racemization), and improve the synthesis of challenging sequences. This includes:
New Coupling Reagents: Development of more reactive and less racemizing coupling agents that can effectively activate the carboxyl group of one amino acid to form an amide bond with the amino group of another, even in the presence of sensitive protecting groups or side chains. acs.org
Catalytic Peptide Coupling: Exploring catalytic methods for amide bond formation, which could offer milder reaction conditions, higher atom economy, and reduced waste compared to stoichiometric reagents. This might involve metal catalysts or organocatalysts designed to promote selective amide bond formation.
Optimized Reaction Conditions: Fine-tuning solvent systems, additives, and reaction temperatures to maximize coupling yields and minimize side reactions, such as the formation of diketopiperazines or aspartimide byproducts, which can be relevant when incorporating residues near lysine. ub.edu
Microwave-Assisted Synthesis: The application of microwave irradiation has shown promise in accelerating peptide coupling reactions, reducing reaction times, and improving yields, particularly in solid-phase peptide synthesis (SPPS). kohan.com.tw
Q & A
Q. How is Boc-L-lys(Z)-ome structurally characterized, and what analytical techniques are essential for validation?
Q. What are the best practices for synthesizing this compound to ensure high yield and purity?
- Methodological Answer : Use a stepwise protection strategy:
- First, protect the ε-amine of lysine with the Z group via benzyl chloroformate in alkaline aqueous conditions.
- Introduce the Boc group at the α-amine using Boc anhydride in dichloromethane.
- Methyl esterification of the carboxyl group is achieved with methanol under acidic catalysis (e.g., HCl).
Monitor reaction progress via TLC (silica gel, Rf ~0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica, gradient elution). Document all reactant quantities, solvent ratios, and purification steps in the Supporting Information (SI) to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reactivity during peptide coupling?
- Methodological Answer : Discrepancies in coupling efficiency often stem from protecting group stability or solvent incompatibility . For example:
- If the Boc group is prematurely cleaved, verify reaction pH (<3.0 for TFA deprotection) and avoid prolonged exposure to acidic conditions.
- If the Z group is labile, substitute with more stable alternatives (e.g., Fmoc) or use milder coupling reagents (e.g., HATU instead of DCC).
Validate hypotheses using control experiments (e.g., parallel syntheses with varying reagents) and cross-reference HRMS data with PubChem/ECHA entries (CAS RN 27894-50-4) to confirm structural integrity .
Q. What experimental design considerations are critical for integrating this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Resin compatibility : Use Wang or Rink amide resins to anchor the C-terminal methyl ester. Pre-swell resins in DMF for 30 minutes before coupling.
- Coupling efficiency : Optimize activation with HOBt/DIC and monitor via Kaiser test. If incomplete, repeat coupling or switch to PyBOP.
- Side reactions : Prevent diketopiperazine formation by avoiding prolonged deprotection steps. Include a capping step (acetic anhydride) after each coupling cycle.
Document all deviations from standard protocols in the SI, including resin lot numbers and reaction timelines .
Q. How should researchers address discrepancies in this compound’s reported solubility across literature sources?
- Methodological Answer : Solubility variations often arise from crystallization conditions or impurity profiles . To resolve:
- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
- Compare solubility in aprotic solvents (e.g., DMSO vs. DMF) using UV-Vis spectroscopy at λ = 280 nm.
- Cross-validate findings with PubChem’s computed properties (e.g., logP, polar surface area) and replicate experiments under standardized humidity/temperature conditions .
Methodological Best Practices
Q. What strategies ensure robust reproducibility of this compound-based experiments?
- Methodological Answer :
- Data transparency : Publish full synthetic protocols, including failure cases (e.g., failed coupling attempts), in the SI. Use Arabic numbering for compounds and hyperlink to SI files .
- Validation : For known compounds, cite CAS Common Chemistry (CC-BY-NC 4.0) and ECHA entries to confirm identity. For novel derivatives, provide HRMS, elemental analysis, and HPLC traces .
Q. How can researchers critically evaluate conflicting spectral data for this compound in literature?
- Methodological Answer :
- Baseline analysis : Ensure NMR spectra show flat baselines and solvent peaks are properly suppressed.
- Artifact identification : Check for spinning sidebands (e.g., in 13C NMR) or rotor-frequency artifacts in solid-state spectra.
- Database cross-check : Compare chemical shifts with PubChem’s deposited spectra and flag deviations >0.1 ppm as potential impurities or misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
